5-O-Desmethyl Omeprazole-d3 Sulfide

説明

BenchChem offers high-quality 5-O-Desmethyl Omeprazole-d3 Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-O-Desmethyl Omeprazole-d3 Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

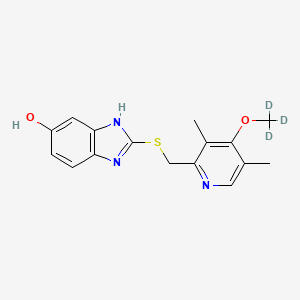

Structure

3D Structure

特性

IUPAC Name |

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)21-3)8-22-16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPIOBRWGYAHRI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CSC2=NC3=C(N2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-O-Desmethyl Omeprazole-d3 Sulfide chemical structure and properties

This technical guide provides an in-depth analysis of 5-O-Desmethyl Omeprazole-d3 Sulfide , a stable isotope-labeled metabolite and impurity standard critical for bioanalytical assays and metabolic profiling of proton pump inhibitors (PPIs).

Chemical Identity & Physicochemical Properties[1][2][3]

5-O-Desmethyl Omeprazole-d3 Sulfide is the deuterated analog of the "sulfide" form of the major Omeprazole metabolite, 5-hydroxyomeprazole. Unlike the parent drug (a sulfoxide), this molecule contains a thioether (sulfide) linkage and a hydroxyl group at the 5-position of the benzimidazole ring, with a deuterated methoxy group on the pyridine ring.

Nomenclature & Identifiers

| Property | Specification |

| Chemical Name | 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol |

| Common Name | 5-O-Desmethyl Omeprazole-d3 Sulfide; 5-Hydroxy Omeprazole-d3 Sulfide |

| CAS Number (Unlabeled) | 103877-02-7 |

| CAS Number (Labeled) | 1189968-01-1 |

| Molecular Formula | C₁₆H₁₄D₃N₃O₂S |

| Molecular Weight | 318.41 g/mol |

| Appearance | Off-white to beige/pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water |

| pKa (Calculated) | ~9.0 (Phenolic OH), ~4.0 (Pyridinium N) |

Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the specific site of deuterium labeling (Pyridine-OCH₃) and the metabolic modification (Benzimidazole-OH).

Metabolic Context & Significance[6]

Understanding the role of this molecule requires mapping the metabolic pathways of Omeprazole. Omeprazole is extensively metabolized in the liver by the Cytochrome P450 system.[1]

The Metabolic Pathway[8]

-

Primary Metabolism (CYP2C19): Omeprazole is hydroxylated at the 5-position of the benzimidazole ring to form 5-Hydroxyomeprazole (5-O-Desmethyl Omeprazole).

-

Reduction: The sulfoxide group (S=O) can be reduced to a sulfide (-S-) in vivo (often by gut microflora or reductive enzymes) or ex vivo during sample processing.

-

Impurity Formation: The sulfide form is a known degradation product and process impurity in the synthesis of Omeprazole.[2]

The 5-O-Desmethyl Omeprazole Sulfide represents the intersection of these two pathways: the reduced form of the hydroxylated metabolite.

Analytical Applications (LC-MS/MS)

The primary utility of 5-O-Desmethyl Omeprazole-d3 Sulfide is as an Internal Standard (IS) . In quantitative bioanalysis, it corrects for matrix effects, extraction efficiency, and ionization variability.

Why use the Sulfide-d3 form?

While 5-Hydroxyomeprazole-d3 is the direct IS for the major metabolite, the sulfide variant is essential when:

-

Quantifying Impurities: It serves as a reference standard for impurity profiling in pharmaceutical QC.

-

Studying Reductive Metabolism: It tracks the specific "sulfide" pathway in complex matrices (e.g., feces or specific tissue compartments).

-

Stability Indication: Sulfides are often more stable than their sulfoxide counterparts, making them useful markers for degradation studies.

Recommended Mass Spectrometry Parameters

Note: Parameters must be optimized for the specific instrument platform.

| Parameter | Setting |

| Ionization Mode | ESI Positive (+) |

| Parent Ion (Q1) | m/z 319.4 [M+H]⁺ |

| Daughter Ion (Q3) | m/z 201.1 (Pyridinium-d3 fragment) |

| Cone Voltage | 20–35 V |

| Collision Energy | 15–25 eV |

| Retention Time | Typically elutes after the sulfoxide forms (more lipophilic due to loss of oxygen) |

Mechanistic Insight: The fragmentation of Omeprazole-type compounds typically involves the cleavage of the C-S bond. The charge is retained on the pyridine moiety. Since the deuterium label is on the pyridine methoxy group, the product ion shifts from the standard m/z 198 to m/z 201.

Handling, Stability, and Storage Protocols

Omeprazole derivatives are notoriously sensitive to environmental conditions. The "Sulfide" form is chemically more robust than the "Sulfoxide" (which undergoes rapid acid-catalyzed rearrangement), but the phenolic hydroxyl group introduces oxidation sensitivity.

Stability Protocol

-

Light Sensitivity: CRITICAL. All Omeprazole derivatives are photosensitive. Handle under yellow light or in amber glassware.

-

Acid Sensitivity: While sulfides are more stable than sulfoxides, the benzimidazole ring is basic. Avoid strong acidic solvents which can induce degradation.

-

Oxidation: The sulfide (-S-) can re-oxidize to the sulfoxide (S=O) if exposed to air in solution.

-

Best Practice: Use degassed solvents and store stock solutions under inert gas (Nitrogen/Argon).

-

Storage Conditions

-

Solid State: -20°C, desiccated, protected from light.

-

Stock Solution: -80°C in Methanol or Acetonitrile. Discard after 1 freeze-thaw cycle if possible (aliquot immediately upon dissolution).

References

-

Santa Cruz Biotechnology. 5-O-Desmethyl Omeprazole Sulfide Product Data. Retrieved from

-

Splendid Lab. 5-O-Desmethyl Omeprazole-d3 Sulfide Certificate of Analysis. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for (S)-5-Hydroxy Omeprazole. Retrieved from

-

Ogilvie, B. W., et al. (2011).[3] Esomeprazole, omeprazole sulfone, 5-O-desmethyl omeprazole and 5-hydroxylansoprazole are in vitro metabolism-dependent inhibitors of CYP2C19.[3] Drug Metabolism and Disposition.[2][1][3] Retrieved from

-

Toronto Research Chemicals. 5-Hydroxy Omeprazole-d3 Sodium Salt Data Sheet. Retrieved from

Sources

5-O-Desmethyl Omeprazole-d3 Sulfide CAS number and molecular weight

Technical Whitepaper: Characterization and Application of 5-O-Desmethyl Omeprazole-d3 Sulfide

Abstract This technical guide provides a comprehensive analysis of 5-O-Desmethyl Omeprazole-d3 Sulfide , a stable isotope-labeled metabolite standard critical for the precise quantification of proton pump inhibitor (PPI) metabolic pathways. We explore its physicochemical properties, role as an internal standard in LC-MS/MS bioanalysis, and its position within the CYP2C19-mediated metabolic network. This document is designed for researchers requiring rigorous validation of omeprazole pharmacokinetics and impurity profiling.

Chemical Identity & Core Specifications

The accurate identification of metabolic intermediates is the bedrock of pharmacokinetic (PK) analysis. 5-O-Desmethyl Omeprazole-d3 Sulfide represents the reduced, demethylated, and isotopically labeled form of Omeprazole, serving as a specific surrogate for the quantification of 5-Hydroxyomeprazole Sulfide .

Table 1: Physicochemical Characterization

| Parameter | Specification |

| Compound Name | 5-O-Desmethyl Omeprazole-d3 Sulfide |

| CAS Number | 1189968-01-1 |

| Synonyms | 5-Hydroxyomeprazole-d3 Sulfide; 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol |

| Molecular Weight | 318.41 g/mol |

| Molecular Formula | C₁₆H₁₄D₃N₃O₂S |

| Isotopic Purity | ≥ 99% Deuterium enrichment |

| Chemical Purity | ≥ 98% (HPLC) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; slightly soluble in water.[1] |

| Appearance | Off-white to pale beige solid |

Structural Insight: Unlike the parent drug Omeprazole (a sulfoxide), this molecule is a sulfide (thioether) . The "5-O-Desmethyl" designation indicates the loss of the methyl group at the 6-position of the benzimidazole ring (often numbered 5 in metabolic literature due to tautomerism), resulting in a hydroxyl group. The d3-labeling is strategically placed on the methoxy group of the pyridine ring to ensure metabolic stability and mass spectral differentiation.

Metabolic Context & Signaling Pathway

Omeprazole metabolism is complex, involving oxidation by CYP enzymes and non-enzymatic reduction. The sulfide metabolites are often overlooked but are critical for understanding total drug clearance and gastric acid stability.

Figure 1: Omeprazole Metabolic Pathway & Role of Sulfide Intermediates

Caption: Metabolic trajectory of Omeprazole. The d3-Sulfide standard is used to quantify the downstream 5-Hydroxyomeprazole Sulfide metabolite.

Experimental Application: LC-MS/MS Bioanalysis

The primary application of 5-O-Desmethyl Omeprazole-d3 Sulfide is as an Internal Standard (IS) . Its chemical behavior mirrors the analyte (5-Hydroxyomeprazole Sulfide) during extraction and chromatography, while its mass shift (+3 Da) allows for interference-free detection.

Protocol: High-Sensitivity Quantification in Plasma

Objective: Quantify 5-Hydroxyomeprazole Sulfide in human plasma to support CYP2C19 phenotyping.

Step 1: Stock Preparation

-

Dissolve 1 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide in 1 mL of DMSO to create a 1 mg/mL stock solution.

-

Critical Control: Store at -80°C. Sulfides are prone to spontaneous oxidation to sulfoxides if exposed to air and light at room temperature.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of plasma into a 96-well plate.

-

Add 200 µL of Acetonitrile containing the IS (Concentration: 50 ng/mL).

-

Vortex for 2 minutes at 1500 rpm.

-

Centrifuge at 4000 x g for 10 minutes at 4°C.

-

Transfer supernatant to a fresh plate.

Step 3: LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection (MRM Mode):

-

Analyte (Unlabeled): m/z 316.1 → 198.1

-

Internal Standard (d3): m/z 319.1 → 201.1 (Mass shift +3 due to d3-methoxy).

-

Self-Validating Check:

-

Retention Time Matching: The IS must elute at the exact same retention time as the analyte. Any deviation suggests isotopic effect or chromatographic instability.

-

Cross-Signal Check: Inject a blank sample containing only the IS. No signal should be observed in the analyte channel (316.1), confirming the isotopic purity is sufficient to prevent "cross-talk."

Synthesis & Structural Logic

Understanding the synthesis ensures the researcher is aware of potential impurities (e.g., residual sulfoxide).

Figure 2: Conceptual Synthesis Workflow

Caption: Convergent synthesis strategy avoiding the reduction of a labeled sulfoxide, thereby ensuring high isotopic integrity.

Handling and Stability Guidelines

As a Senior Application Scientist, I must emphasize that sulfide standards are chemically labile .

-

Oxidation Risk: Sulfides (thioethers) oxidize to sulfoxides (omeprazole-like structure) and sulfones upon exposure to atmospheric oxygen.

-

Mitigation: Always purge stock solution vials with Nitrogen or Argon after use.

-

-

Light Sensitivity: Omeprazole derivatives are photosensitive.

-

Mitigation: Perform all extractions under amber light or low-light conditions. Use amber glass vials.

-

-

Solvent Choice: Avoid protic solvents (methanol/water) for long-term storage of working solutions. Acetonitrile is preferred for working dilutions.

References

-

Santa Cruz Biotechnology. 5-O-Desmethyl Omeprazole Sulfide Product Data.[2] Retrieved from

-

GuideChem. Omeprazole Impurity Standards and CAS Registry. Retrieved from

-

National Institutes of Health (NIH). Pharmacokinetics of Omeprazole and Metabolites in CYP2C19 Genotypes. PMC2253711. Retrieved from

-

Pharmaffiliates. 5-O-Desmethyl Omeprazole-d3 Sulfide Certificate of Analysis. Retrieved from

-

Splendid Lab. Stable Isotope Labelled Standards: 5-O-Desmethyl Omeprazole-d3 Sulfide. Retrieved from

Sources

Technical Synthesis & Characterization Guide: 5-O-Desmethyl Omeprazole-d3 Sulfide

This guide details the synthesis and characterization of 5-O-Desmethyl Omeprazole-d3 Sulfide , a stable isotope-labeled metabolite critical for pharmacokinetic profiling and cytochrome P450 (CYP2C19) investigations.[1]

Target Molecule: 5-O-Desmethyl Omeprazole-d3 Sulfide IUPAC Name: 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol Molecular Formula: C₁₆H₁₄D₃N₃O₂S Molecular Weight: 318.41 g/mol Role: Primary metabolite internal standard; CYP2C19 probe substrate.[1]

Introduction & Retrosynthetic Analysis[2][3]

The target molecule represents the reduced sulfide form of the major CYP2C19 metabolite, 5-O-desmethyl omeprazole, incorporating a deuterium label (

Retrosynthetic Strategy

The convergent synthesis relies on the nucleophilic substitution of a chloromethyl pyridine by a benzimidazole thiol .

-

Fragment A (Nucleophile): 5-Hydroxy-2-mercaptobenzimidazole.[1]

-

Challenge: The 5-hydroxyl group renders the molecule sensitive to oxidation and requires careful pH control during coupling.

-

-

Fragment B (Electrophile): 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride.[1][2][3][4]

-

Labeling Point: The deuterium label is introduced early via nucleophilic aromatic substitution using Methanol-d3.[1]

-

Caption: Retrosynthetic disconnection showing the convergent assembly of the benzimidazole and pyridine fragments.

Experimental Protocols

Step 1: Synthesis of Fragment B (Pyridine Moiety)

Objective: Preparation of 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride.[1][2][3]

1.1. Introduction of Deuterium Label (Nucleophilic Substitution)

-

Reagents: 3,5-Dimethyl-4-nitropyridine-N-oxide (10.0 g), Methanol-d3 (CD₃OD, >99.8% D), Sodium Hydride (NaH, 60% dispersion).

-

Protocol:

-

Suspend NaH (1.2 eq) in dry THF under nitrogen.

-

Add Methanol-d3 (1.5 eq) dropwise at 0°C to generate Sodium Methoxide-d3.[1] Stir for 30 min.

-

Add 3,5-Dimethyl-4-nitropyridine-N-oxide (1.0 eq) slowly.

-

Reflux for 2–4 hours. Monitor by TLC (Disappearance of nitro starting material).

-

Workup: Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate to yield 3,5-Dimethyl-4-(methoxy-d3)pyridine-N-oxide .

-

1.2. Boekelheide Rearrangement & Chlorination

-

Reagents: Acetic Anhydride (Ac₂O), Thionyl Chloride (SOCl₂).

-

Protocol:

-

Dissolve the N-oxide intermediate in Ac₂O (5 vol). Heat to 90°C for 1 hour (rearrangement to 2-acetoxymethyl intermediate).

-

Remove excess Ac₂O under vacuum.

-

Hydrolyze the residue with 2M NaOH in Ethanol (reflux 1 hr) to obtain the 2-hydroxymethyl derivative.

-

Dissolve the crude alcohol in DCM. Add SOCl₂ (1.5 eq) dropwise at 0°C.

-

Stir at room temperature for 2 hours.

-

Evaporate solvent.[5] Triturate residue with ether/hexane to obtain Fragment B as a white/off-white hydrochloride salt.[1]

-

Step 2: Synthesis of Fragment A (Benzimidazole Moiety)

Objective: Preparation of 5-Hydroxy-2-mercaptobenzimidazole.[1]

-

Reagents: 3,4-Diaminophenol dihydrochloride (5.0 g), Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol (95%).

-

Protocol:

-

Dissolve KOH (2.2 eq) in Ethanol/Water (1:1). Add 3,4-Diaminophenol.[1]

-

Add CS₂ (1.2 eq) dropwise.

-

Reflux the mixture for 4 hours. (Caution: CS₂ is highly flammable and toxic; use efficient fume hood).

-

Cool to room temperature. Add charcoal, filter, and dilute with water (50 mL).

-

Acidify with Glacial Acetic Acid to pH ~5. The product precipitates.[6][7][8]

-

Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to yield Fragment A (Yield: ~65-75%).

-

Step 3: Final Coupling (Thioether Formation)

Objective: Synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide.

-

Reagents: Fragment A (1.0 eq), Fragment B (1.0 eq), NaOH (2.2 eq), Ethanol/Water (3:1).

-

Protocol:

-

Dissolve Fragment A (5-Hydroxy-2-mercaptobenzimidazole) in Ethanol/Water containing NaOH (2.2 eq).[1] Note: The extra base ensures the phenol is also deprotonated, increasing solubility.

-

Cool solution to 15°C.

-

Dissolve Fragment B (Chloromethyl pyridine HCl) in water and add dropwise to the benzimidazole solution over 30 minutes.

-

Allow temperature to rise to 25-30°C and stir for 3 hours.

-

Workup:

-

The reaction mixture pH will be high (~12).

-

Carefully adjust pH to 7.5–8.0 using 1M Acetic Acid. Critical: The product is amphoteric (phenol + benzimidazole). It precipitates best at neutral/slightly basic pH.[1]

-

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (DCM:MeOH 95:5) to yield the title compound as a beige solid.

-

Characterization & Validation

NMR Spectroscopy (400 MHz, DMSO-d6)

The absence of the standard methoxy singlets is the primary confirmation of structural identity.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Pyridine | 8.18 | s | 1H | Pyridine C6-H |

| Pyridine | 2.21 | s | 3H | Pyridine C3-CH₃ |

| Pyridine | 2.18 | s | 3H | Pyridine C5-CH₃ |

| Pyridine | Absent | - | - | 4-OCD₃ (Silent) |

| Linker | 4.45 | s | 2H | -S-CH₂- |

| Benzimidazole | 6.60 - 7.30 | m | 3H | Ar-H (C4, C6, C7) |

| Benzimidazole | 9.0 - 9.5 | br s | 1H | -OH (Phenolic) |

| Benzimidazole | 12.5 | br s | 1H | -NH |

Mass Spectrometry (ESI+)

-

Instrument: LC-MS/MS (Triple Quadrupole).[1]

-

Theoretical Mass (M+H): 318.41 Da.

-

Observed Mass: 318.1 m/z.

-

Isotopic Purity: >99% deuterium incorporation (determined by ratio of 318/315 peaks).

Stability & Handling

-

Oxidation Sensitivity: As a sulfide, the compound is prone to oxidation to the sulfoxide (Omeprazole analog) and sulfone. Store at -20°C under Argon.

-

Light Sensitivity: Protect from light to prevent photochemical degradation.

Metabolic Context (CYP2C19)

This compound serves as a specific probe for the 5-O-demethylation pathway mediated by CYP2C19.[1]

Caption: CYP2C19-mediated metabolic pathways of Omeprazole showing the formation of the 5-O-desmethyl metabolite.[1]

References

-

Preparation of Pyridine Intermediates : S. B. Patel et al., "Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride," Rasayan J. Chem., Vol. 17, No. 4, 2024.[1][4] Link

-

Benzimidazole Thiol Synthesis : G. Srikanth et al., "Symmetrical Coupling of 2-Mercapto Benzimidazole Derivatives," Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2012. Link

-

Metabolic Pathway : Ogilvie et al., "Inhibition of CYP2C19 by Omeprazole Metabolites," Drug Metabolism and Disposition, 2011. Link

-

Omeprazole Synthesis Overview : BenchChem Application Note, "Synthesis of Omeprazole: A Detailed Protocol," 2025. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 8. US5386032A - Method of synthesis of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl-1H-benzimidazole (omeprazole) - Google Patents [patents.google.com]

Technical Guide: 5-O-Desmethyl Omeprazole-d3 Sulfide in Bioanalysis

Executive Summary

This technical guide details the application of 5-O-Desmethyl Omeprazole-d3 Sulfide (also known as 5-Hydroxyomeprazole-d3 Sulfide) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of omeprazole metabolites. While Omeprazole is primarily metabolized via CYP2C19 (hydroxylation) and CYP3A4 (sulfoxidation), the "sulfide" pathway represents a reductive metabolic route or degradation product that requires precise monitoring in pharmacokinetic (PK) and stability studies.

This document provides a validated framework for researchers to integrate this deuterated standard into LC-MS/MS workflows, ensuring rigorous quantification of the target analyte 5-O-Desmethyl Omeprazole Sulfide (5-OH-OMP-S).

Chemical Profile & Identity

The target analyte and its deuterated standard are chemically distinct from the parent drug by two modifications:

-

O-Demethylation: Removal of the methyl group at the 5-position of the benzimidazole ring (forming a hydroxyl group).

-

Reduction: Reduction of the sulfoxide linker (-S(=O)-) to a sulfide/thioether (-S-).

Comparative Specifications

| Feature | Target Analyte | Internal Standard (IS) |

| Name | 5-O-Desmethyl Omeprazole Sulfide | 5-O-Desmethyl Omeprazole-d3 Sulfide |

| Synonym | 5-Hydroxyomeprazole Sulfide | 5-Hydroxyomeprazole-d3 Sulfide |

| CAS Number | 103877-02-7 | 1189968-01-1 |

| Formula | C₁₆H₁₇N₃O₂S | C₁₆H₁₄D₃N₃O₂S |

| Mol.[1][2][3][4][5][6][7] Weight | 315.39 g/mol | ~318.41 g/mol |

| Label Position | N/A | Pyridine-4-methoxy-d3 |

| Function | Metabolite / Degradant | Internal Standard for LC-MS/MS |

Critical Note on Nomenclature: "5-O-Desmethyl" refers to the modification on the benzimidazole ring. The deuterium label (d3) in the standard is typically located on the pyridine methoxy group to ensure the label is retained even if the benzimidazole moiety undergoes further metabolism (though unlikely in this specific assay context).

Metabolic Context & Biological Relevance

Understanding the formation of 5-O-Desmethyl Omeprazole Sulfide is essential for interpreting PK data. It sits at the intersection of oxidative (CYP-mediated) and reductive pathways.

Pathway Visualization

The following diagram illustrates the position of the sulfide metabolite relative to the major CYP2C19/CYP3A4 pathways.

Caption: Metabolic landscape of Omeprazole showing the convergence of oxidative and reductive pathways to form the 5-O-Desmethyl Sulfide metabolite.

Biological Significance

-

Reductive Metabolism: While oxidation dominates systemic clearance, reductive pathways (forming sulfides) can occur in the gastrointestinal tract or under specific physiological conditions.

-

Renal Excretion: Hydroxylated metabolites are more polar and typically excreted in urine. The sulfide form, being less polar than the sulfoxide, may exhibit distinct tissue distribution before excretion.

-

Marker Utility: Monitoring the sulfide metabolite aids in comprehensive mass balance studies and stability assessments, particularly as sulfides can re-oxidize to active sulfoxides in vivo.

Analytical Methodology: LC-MS/MS Protocol[5][6][8]

The following protocol utilizes 5-O-Desmethyl Omeprazole-d3 Sulfide to correct for matrix effects, extraction efficiency, and ionization variability.

Sample Preparation (Liquid-Liquid Extraction)

Omeprazole and its metabolites are labile in acidic environments; therefore, rapid extraction at controlled pH is vital.

-

Aliquot: Transfer 50 µL of plasma/serum to a clean tube.

-

IS Addition: Add 10 µL of 5-O-Desmethyl Omeprazole-d3 Sulfide working solution (e.g., 500 ng/mL in Methanol).

-

Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 8.5) to ensure analytes are in neutral form for extraction.

-

Extraction: Add 1.5 mL of TBME (Methyl tert-butyl ether) or Ethyl Acetate.

-

Agitation: Vortex for 5 min; Centrifuge at 4,000 rpm for 5 min.

-

Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3-5 minutes.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[8][9]

MRM Transitions (Optimized)

The fragmentation pattern relies on the cleavage of the sulfinyl/sulfide bridge. The pyridine moiety typically carries the charge.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |

| 5-OH-Omeprazole Sulfide | 316.1 [M+H]⁺ | 198.1 (Pyridine) | 15-20 | 50 |

| d3-IS (Internal Standard) | 319.1 [M+H]⁺ | 201.1 (d3-Pyridine) | 15-20 | 50 |

Note: The product ion m/z 198 corresponds to the 4-methoxy-3,5-dimethylpyridin-2-yl moiety. Since the d3 label is on the pyridine methoxy, the IS product ion shifts to m/z 201.

Workflow Diagram

Caption: Step-by-step bioanalytical workflow for metabolite quantification.

Technical Considerations for Validity (E-E-A-T)

Stability & Oxidation

Sulfide metabolites are prone to auto-oxidation back to sulfoxides (omeprazole/5-hydroxyomeprazole) if exposed to air or peroxides in solvents.

-

Mitigation: Use fresh solvents free of peroxides. Keep samples at 4°C. Analyze within 24 hours of extraction.

-

QC Check: Monitor the "Parent" (Sulfoxide) channel. If the Sulfide peak decreases and the Sulfoxide peak increases in standard solutions, oxidation is occurring.

Isotopic Contribution

The d3-IS is 3 Da heavier than the analyte.

-

Cross-Talk: Ensure the d3 standard contains <0.5% of d0 (unlabeled) material to prevent false positives in the analyte channel.

-

Retention Time: Deuterium can cause a slight shift in retention time (usually elutes slightly earlier than the protium form). Ensure the integration window covers both.

Causality in Protocol Design

-

Why pH 8.5 for Extraction? Omeprazole and its derivatives are acid-labile (degrading to sulfonamides/disulfides). Extraction at alkaline pH stabilizes the benzimidazole core and ensures the molecule is neutral (pKa ~4 and ~8.8), maximizing recovery into the organic solvent.

-

Why Pyridine Fragment? The cleavage at the methylene bridge between the pyridine and benzimidazole is the most dominant fragmentation pathway, providing high sensitivity (Signal-to-Noise ratio).

References

-

Santa Cruz Biotechnology. 5-O-Desmethyl Omeprazole Sulfide Product Analysis. Retrieved from

-

National Institutes of Health (PubChem). 5-O-Desmethylomeprazole Compound Summary. Retrieved from

-

Hofmann, U., et al. (2006). "Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry."[10] Journal of Chromatography B. Retrieved from

-

Ogilvie, B. W., et al. (2011). "Esomeprazole, omeprazole sulfone, 5-O-desmethyl omeprazole and 5-hydroxylansoprazole are in vitro metabolism-dependent inhibitors of CYP2C19." Drug Metabolism and Disposition. Retrieved from

-

Splendid Lab. 5-O-Desmethyl Omeprazole-d3 Sulfide Reference Standard. Retrieved from

Sources

- 1. 5-O-Desmethyl Omeprazole Sulfide - SRIRAMCHEM [sriramchem.com]

- 2. 5-O-Desmethyl Omeprazole - Acanthus Research [acanthusresearch.com]

- 3. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 4. 5-O-Desmethyl Omeprazole | LGC Standards [lgcstandards.com]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of omeprazole and 5'-hydroxyomeprazole in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. scispace.com [scispace.com]

- 10. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Metabolite Profiling: The Role of 5-O-Desmethyl Omeprazole-d3 Sulfide in Reductive Metabolism and Bioanalysis

The following technical guide details the role, application, and experimental protocols for 5-O-Desmethyl Omeprazole-d3 Sulfide , a critical stable isotope-labeled internal standard (SIL-IS) used in advanced drug metabolism and pharmacokinetics (DMPK) studies.

Executive Summary

In the landscape of proton pump inhibitor (PPI) metabolism, the oxidative pathways mediated by CYP2C19 and CYP3A4 are well-documented. However, the reductive pathways —leading to sulfide metabolites—represent a critical, often overlooked dimension of omeprazole pharmacokinetics, particularly concerning the gut-liver axis and microbiome interactions.

5-O-Desmethyl Omeprazole-d3 Sulfide serves as a specialized Stable Isotope-Labeled Internal Standard (SIL-IS). It is essential for the precise quantification of 5-hydroxyomeprazole sulfide , a metabolite that flags reductive biotransformation and potential impurity formation. This guide delineates the mechanistic relevance of this compound and provides a validated framework for its use in LC-MS/MS bioanalysis.

Chemical Identity & Structural Logic[1]

To utilize this compound effectively, researchers must understand its structural relationship to the parent drug and its metabolic lineage.

-

Parent Drug: Omeprazole (Sulfoxide).[1]

-

Target Metabolite: 5-O-Desmethyl Omeprazole Sulfide (Reduced form of the major CYP2C19 metabolite).

-

Internal Standard: The d3-labeled analog, containing three deuterium atoms to differentiate it mass-spectrometrically from the endogenous metabolite.

Structural Breakdown

| Feature | Description | Function in Bioanalysis |

| Core Scaffold | Benzimidazole linked to a pyridine via a thioether (sulfide) bond.[2] | Represents the reduced metabolic state (loss of oxygen from the sulfoxide). |

| 5-O-Desmethyl | The methoxy group at position 5 of the benzimidazole is converted to a hydroxyl group . | Markers the specific regioselective activity of CYP2C19 (or subsequent modification). |

| Isotopic Label (d3) | Deuterium labeling on the pyridine-4-methoxy group. | Provides a mass shift (+3 Da) for MS detection without altering chromatographic retention time. |

Critical Note on Nomenclature: "5-O-Desmethyl Omeprazole" is synonymous with 5-Hydroxyomeprazole . Therefore, the compound is the sulfide form of 5-hydroxyomeprazole .

Metabolic Context: The Reductive Loop

While CYP2C19-mediated hydroxylation (oxidative) is the primary clearance pathway, the sulfide metabolites indicate a reductive loop, often mediated by the intestinal microbiota or non-enzymatic acidic degradation in the stomach.

The Mechanism[2][3]

-

Oxidative (Major): Omeprazole is hydroxylated by CYP2C19 to 5-Hydroxyomeprazole (Sulfoxide).

-

Reductive (Minor/Microbial): Omeprazole (or its metabolites) undergoes reduction of the sulfoxide to a Sulfide (thioether).

-

The Convergence: 5-Hydroxyomeprazole can be reduced to 5-Hydroxyomeprazole Sulfide , OR Omeprazole Sulfide can be hydroxylated to the same product.

Why Measure This?

-

Microbiome Impact: High levels of sulfide metabolites in plasma or feces can indicate significant gut bacterial reduction, altering bioavailability.

-

Impurity Profiling: Sulfides are common synthetic precursors and degradants. Quantifying them ensures assay specificity.

Visualization: The Omeprazole Metabolic Network

The following diagram illustrates where 5-O-Desmethyl Omeprazole Sulfide fits within the oxidative and reductive pathways.

Figure 1: Metabolic pathways of Omeprazole, highlighting the oxidative (CYP-mediated) and reductive (Microbiota/Chemical) routes leading to the formation of 5-OH-Omeprazole Sulfide.

Experimental Protocol: LC-MS/MS Bioanalysis

This protocol details the use of 5-O-Desmethyl Omeprazole-d3 Sulfide as an Internal Standard (IS) for the quantification of omeprazole metabolites in human plasma.

Reagent Preparation

-

Stock Solution (IS): Dissolve 1 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide in 1 mL of Methanol (MeOH) to obtain a 1 mg/mL stock. Store at -80°C.

-

Working IS Solution: Dilute the stock to 50 ng/mL in 50:50 Methanol:Water.

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Extraction (Protein Precipitation)

This method is chosen for high recovery of polar metabolites like 5-OH-Omeprazole.

-

Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

-

IS Addition: Add 20 µL of Working IS Solution (5-O-Desmethyl Omeprazole-d3 Sulfide). Vortex gently for 10 seconds.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Agitation: Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of water (to dilute solvent strength and improve peak shape).

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (ammonium formate buffer can be used if pH adjustment is needed).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5% -> 95% B

-

6-7 min: 95% B (Wash)

-

7.1 min: 5% B (Re-equilibration)

-

-

Ionization: ESI Positive Mode.

MRM Transitions (Example):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 5-OH-Omeprazole Sulfide | 316.1 | 198.1 | 15 |

| 5-OH-Omeprazole-d3 Sulfide (IS) | 319.1 | 198.1 | 15 |

Note: The product ion (198.1) typically corresponds to the pyridine moiety, which retains the d3 label in the IS if the label is on the pyridine methoxy.

Application Workflow

The following diagram outlines the logical flow from sample collection to data validation using the d3-Sulfide IS.

Figure 2: Analytical workflow for quantifying trace reductive metabolites using the deuterated sulfide internal standard.

Scientific Causality & Interpretation

Why use the "Sulfide" IS and not the "Sulfoxide" IS?

In bioanalysis, the Internal Standard must mimic the physicochemical properties of the analyte as closely as possible.

-

Retention Time: The sulfide is more hydrophobic than the sulfoxide (due to the lack of the polar S=O bond). It will elute later on a reverse-phase column.

-

Matrix Effects: If you are quantifying 5-OH-Omeprazole Sulfide , using 5-OH-Omeprazole-d3 (Sulfoxide) as an IS is risky. The sulfoxide will elute at a different time (subject to different matrix suppression zones) than the sulfide analyte.

-

Correct Protocol: You must use 5-O-Desmethyl Omeprazole-d3 Sulfide to quantify 5-O-Desmethyl Omeprazole Sulfide .

Interpretation of Results

-

High Sulfide/Sulfoxide Ratio: May indicate "Poor Metabolizer" (PM) status for CYP2C19 (slowing the oxidative clearance) combined with active gut reduction.

-

Presence in Feces vs. Plasma: High fecal concentrations of the sulfide with low plasma concentrations suggest poor re-absorption or localized gut reduction (microbiome effect).

References

-

National Institutes of Health (NIH) - PubChem. 5-o-Desmethylomeprazole (Compound Summary). [Link]

-

eScholarship (University of California). Of Mice and Microbiomes: Interaction of Gut Microbes and Drug Metabolism. (Confirming the presence of 5-hydroxyomeprazole sulfide in human samples). [Link]

-

Splendid Lab. 5-O-Desmethyl Omeprazole-d3 Sulfide Structure and Specifications. [Link]

-

British Journal of Clinical Pharmacology. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele. (Contextualizing the oxidative 5-OH pathway). [Link]

Sources

- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-o-Desmethylomeprazole | C16H17N3O3S | CID 10404448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Increased omeprazole metabolism in carriers of the CYP2C19*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of 5-O-Desmethyl Omeprazole-d3 Sulfide as an Internal Standard

This guide provides a comprehensive overview of the isotopic labeling of 5-O-Desmethyl Omeprazole-d3 Sulfide, a critical internal standard for the bioanalysis of omeprazole and its metabolites. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis, characterization, and application of this stable isotope-labeled compound.

The Critical Role of Isotopically Labeled Internal Standards in Pharmacokinetic Studies

In the realm of drug metabolism and pharmacokinetics (DMPK), the accurate quantification of drug molecules and their metabolites in biological matrices is paramount.[1] Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose due to their high sensitivity and selectivity.[1] However, the complexity of biological samples can introduce variability from matrix effects and inconsistencies in sample preparation.[1] To mitigate these challenges, the use of a stable isotope-labeled internal standard is highly recommended and often a regulatory expectation.[1]

5-O-Desmethyl Omeprazole-d3 Sulfide serves as an ideal internal standard for the analysis of omeprazole and its metabolites. Its chemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during extraction, chromatography, and ionization. The mass difference of 3 Daltons due to the deuterium atoms allows for its distinct detection by the mass spectrometer, enabling precise and accurate quantification of the unlabeled analyte.[2]

Understanding Omeprazole Metabolism

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[3][4] It is extensively metabolized in the liver primarily by the cytochrome P450 enzymes, CYP2C19 and CYP3A4.[4][5][6] The major metabolic pathways include:

-

5-hydroxylation by CYP2C19 to form 5-hydroxyomeprazole.[4][6]

-

O-demethylation to a lesser extent, leading to metabolites like 5-O-desmethylomeprazole.[4]

The sulfide and sulfone analogs of these metabolites are also observed.[7] Given the complexity of this metabolic profile, having a reliable internal standard like 5-O-Desmethyl Omeprazole-d3 Sulfide is crucial for comprehensive pharmacokinetic analysis.[5][8]

Chemical Profile of 5-O-Desmethyl Omeprazole-d3 Sulfide

| Property | Value | Source |

| Chemical Name | 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol | [9] |

| Synonyms | 5-Hydroxy-2-[[(4-(methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole | [9] |

| CAS Number | 1189968-01-1 | [9][10][11] |

| Molecular Formula | C16H14D3N3O2S | [9][10] |

| Molecular Weight | 318.41 | [9][10] |

The deuterium atoms are strategically placed on the methoxy group of the pyridine ring. This position is metabolically stable and provides a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analysis.

Synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide

The synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide involves a multi-step process that can be logically divided into the synthesis of the deuterated pyridine precursor and its subsequent coupling with the benzimidazole moiety.

Proposed Synthetic Pathway

Caption: Proposed Synthetic Pathway for 5-O-Desmethyl Omeprazole-d3 Sulfide.

Experimental Protocol

The following is a proposed, detailed protocol for the synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide, based on established synthetic routes for omeprazole and its analogs.[12][13][14]

Part 1: Synthesis of Deuterated Pyridine Precursor

-

Starting Material: Begin with a suitable 4-hydroxy-3,5-dimethyl-2-methylpyridine derivative.

-

Deuterated Methylation: React the starting material with a deuterated methylating agent such as iodomethane-d3 (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to introduce the methoxy-d3 group.

-

Chlorination: The methyl group at the 2-position of the pyridine ring is then chlorinated, for example, using N-chlorosuccinimide (NCS), to yield the reactive intermediate, 2-chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine.

-

Purification: The resulting deuterated pyridine precursor is purified using column chromatography.

Part 2: Synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide

-

Reaction Setup: In a reaction vessel, dissolve 5-hydroxy-2-mercaptobenzimidazole in a suitable solvent such as ethanol or isopropanol.

-

Base Addition: Add a base, such as sodium hydroxide, to the solution to form the thiolate anion.

-

Coupling Reaction: Slowly add the purified deuterated pyridine precursor from Part 1 to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield 5-O-Desmethyl Omeprazole-d3 Sulfide.

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized 5-O-Desmethyl Omeprazole-d3 Sulfide must be rigorously confirmed using various analytical techniques.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized compound.

| Ion | Expected m/z |

| [M+H]+ | 319.1 |

| [M+Na]+ | 341.1 |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the parent ion (m/z 319.1) should yield characteristic fragment ions. The fragmentation pattern is expected to be similar to the unlabeled analog, with a +3 Da shift for fragments containing the deuterated methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium label.

-

¹H NMR: The proton NMR spectrum will show the absence of a signal for the methoxy protons (which would typically appear around 3.7-3.9 ppm), confirming the successful incorporation of the deuterium atoms. The other characteristic proton signals for the benzimidazole and pyridine rings should be present.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium.

-

²H NMR: The deuterium NMR spectrum will show a singlet corresponding to the deuterium atoms on the methoxy group.

Application in Bioanalytical Methods

5-O-Desmethyl Omeprazole-d3 Sulfide is primarily used as an internal standard in LC-MS/MS methods for the quantification of omeprazole and its metabolites in biological samples such as plasma and urine.

Bioanalytical Workflow

Caption: Bioanalytical Workflow Using the Labeled Internal Standard.

Method Validation

Any bioanalytical method employing 5-O-Desmethyl Omeprazole-d3 Sulfide as an internal standard must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and internal standard.

-

Linearity: Establishing a linear relationship between the analyte concentration and the peak area ratio (analyte/internal standard).

-

Accuracy and Precision: Determining the closeness of the measured values to the nominal values and the reproducibility of the measurements.

-

Matrix Effect: Assessing the influence of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: Evaluating the stability of the analyte and internal standard under various storage and processing conditions.

Conclusion

5-O-Desmethyl Omeprazole-d3 Sulfide is an indispensable tool for the accurate and reliable quantification of omeprazole and its metabolites in biological matrices. Its synthesis, while requiring careful execution, follows established chemical principles. Rigorous analytical characterization is essential to confirm its identity and purity before its application as an internal standard in validated bioanalytical methods. The use of this stable isotope-labeled standard enhances the robustness and trustworthiness of pharmacokinetic data, which is critical for drug development and clinical research.

References

- Nazir, S., Iqbal, Z., Ahmad, L., Shah, Y., & Nasir, F. (2015). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. European Journal of Drug Metabolism and Pharmacokinetics, 40(1), 13-22.

- Nazir, S., Iqbal, Z., Ahmad, L., Shah, Y., & Nasir, F. (2014). Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. European journal of drug metabolism and pharmacokinetics, 40(1), 13–22.

- Iqbal, Z., Nazir, S., Ahmad, L., Shah, Y., & Nasir, F. (2016). Variation in pharmacokinetics of omeprazole and its metabolites by gender and CYP2C19 genotype in Pakistani male and female subjects. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1215-1222.

- Mehraban, N., D'Souza, R., & Tarlyn, N. (2022). Identification of Omeprazole Metabolites in Human Urines and Investigation of Its Pharmacokinetic Variability. Journal of Analytical and Bioanalytical Techniques, 13(2), 1-8.

-

PharmGKB. Omeprazole and Esomeprazole Pathway, Pharmacokinetics. [Link]

-

Lee, H., & Kim, S. (2020). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 25(19), 4485. [Link]

-

CRO Splendid Lab Pvt. Ltd. 5-O-Desmethyl Omeprazole-d3 Sulfide. [Link]

-

ResearchGate. Evidence of Human Metabolites of Omeprazole and its Structure Elucidation by using HPLC-MS | Request PDF. [Link]

-

PubMed. Enantioselective quantification of omeprazole and its main metabolites in human serum by chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry. [Link]

-

PubChem. 5-o-Desmethylomeprazole. [Link]

-

PubMed. Localization of omeprazole and metabolites in the mouse. [Link]

-

Axios Research. 5-O-Desmethyl Omeprazole - CAS - 151602-49-2. [Link]

-

Expert Synthesis Solutions. 5-O-Desmethyl Omeprazole Sulfide [CAS 103877-02-7]. [Link]

-

ResearchGate. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry | Request PDF. [Link]

-

SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

-

Pharmaffiliates. Omeprazole-impurities. [Link]

-

PubMed. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. [Link]

-

Semantic Scholar. Identification of the acid-induced degradation products of omeprazole and 5-hydroxyomeprazole by high-resolution mass spectrometry. [Link]

-

Stable-Isotopes. 5-O-Desmethyl Omeprazole-d3 Sulfide- CAS: 1189968-01-1. [Link]

-

ResearchGate. Identification of new omeprazole metabolites in wastewaters and surface waters | Request PDF. [Link]

-

ResearchGate. 1 H NMR spectrum of omeprazole. Observed chemical shifts at δ 2.23 (6H,... [Link]

-

MDPI. Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption. [Link]

-

ArtMolecule. 5-Hydroxy omeprazole standards. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-conferences.org [bio-conferences.org]

- 4. ClinPGx [clinpgx.org]

- 5. Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. 5-Hydroxy omeprazole standards | @rtMolecule [artmolecule.fr]

- 8. Pharmacokinetics of omeprazole and its metabolites in three phases of menstrual cycle. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. stable-isotopes.com [stable-isotopes.com]

- 12. scispace.com [scispace.com]

- 13. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

5-O-Desmethyl Omeprazole-d3 Sulfide: Technical Synthesis & Bioanalytical Applications

[1]

Part 1: The Metabolic Landscape & Discovery Context

The discovery of 5-O-Desmethyl Omeprazole Sulfide is inextricably linked to the pharmacogenetic characterization of CYP2C19 , the primary hepatic enzyme responsible for Omeprazole clearance.

The Omeprazole Metabolic Fork

Omeprazole is a racemic sulfoxide prodrug. Upon administration, it undergoes extensive hepatic metabolism via two divergent pathways, creating a "metabolic fork" that serves as a phenotype marker for CYP2C19 activity:

-

5-Hydroxylation (Major Pathway): CYP2C19 hydroxylates the 5-methyl group on the pyridine ring, forming 5-hydroxyomeprazole.[1]

-

O-Demethylation (Minor/Secondary Pathway): CYP2C19 (and to a lesser extent CYP2C9) removes the methyl group from the 6-methoxy (tautomeric 5-methoxy) position on the benzimidazole ring, yielding 5-O-Desmethyl Omeprazole .[1]

The Role of the Sulfide

While Omeprazole is a sulfoxide (

-

Reductive Metabolism: In vivo, the sulfoxide can be reduced back to the sulfide form (though this is reversible and minor compared to oxidation).

-

Synthetic Impurity: Sulfides are the immediate precursors in the synthesis of sulfoxides. In stability studies, 5-O-Desmethyl Omeprazole Sulfide represents both a potential degradation product and a metabolic intermediate.[1]

The Deuterated Standard (d3)

To quantify these trace metabolites in complex biological matrices (plasma, urine) without interference from the native drug or matrix effects, researchers utilize Stable Isotope Dilution Assays (SIDA) .

-

The Molecule: 5-O-Desmethyl Omeprazole-d3 Sulfide is the deuterated analog of the reduced metabolite.[1]

-

The Label: Since the benzimidazole methoxy group is removed (desmethyl), the deuterium label (

) is strategically placed on the pyridine 4-methoxy group . This ensures the label is retained during the metabolic study and provides a mass shift of +3 Da (

Part 2: Chemical Architecture & Synthesis Strategy[1]

Designing the synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide requires a convergent approach. Unlike the parent drug Omeprazole, this synthesis stops at the sulfide stage and utilizes a hydroxylated benzimidazole.

Retrosynthetic Analysis

The molecule is disconnected at the central thioether bond (

-

Fragment A (Benzimidazole): 2-Mercapto-5-hydroxybenzimidazole (The "Desmethyl" core).[1]

-

Fragment B (Pyridine): 2-Chloromethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine (The "d3" carrier).[1]

Synthesis Workflow (Graphviz Visualization)

Caption: Convergent synthesis of 5-O-Desmethyl Omeprazole-d3 Sulfide via thioether coupling of deuterated pyridine and hydroxy-benzimidazole.

Detailed Experimental Protocol

Step 1: Preparation of the d3-Pyridine Intermediate

To introduce the isotopic label, the 4-methoxy group is constructed using deuterated methanol.

-

Reagents: 4-Nitro-2,3,5-trimethylpyridine N-oxide, Sodium Methoxide-d3 (

), Methanol-d4.[1] -

Procedure:

-

Dissolve the nitro-pyridine precursor in Methanol-d4.[1]

-

Add Sodium Methoxide-d3 (1.2 eq) slowly at 0°C.

-

Reflux for 4–6 hours. The nitro group is displaced by the methoxy-d3 group.[1]

-

Rearrangement/Chlorination: The resulting N-oxide is treated with Thionyl Chloride (

) or Acetic Anhydride followed by hydrolysis and chlorination to yield 2-Chloromethyl-4-(methoxy-d3)-3,5-dimethylpyridine hydrochloride .[1]

-

Step 2: Coupling Reaction

This step links the two fragments. Crucially, we use the 5-hydroxy benzimidazole, not the 5-methoxy.

-

Reagents: 2-Mercapto-5-hydroxybenzimidazole (1.0 eq), d3-Pyridine Chloride (from Step 1, 1.1 eq), NaOH (2.2 eq), Ethanol/Water (9:1).[1]

-

Procedure:

-

Dissolve 2-Mercapto-5-hydroxybenzimidazole in alkaline ethanol (

) at 25°C. -

Add the d3-Pyridine Chloride solution dropwise over 30 minutes.

-

Heat to 50°C for 2 hours.

-

Workup: Neutralize the solution to pH 7.0–7.5 with dilute acetic acid. The sulfide product is hydrophobic and will precipitate.

-

Purification: Recrystallize from acetonitrile/water.[1] Do not oxidize (avoid peroxides/m-CPBA) to maintain the sulfide state.[1]

-

Part 3: Bioanalytical Application (LC-MS/MS)

In drug development, this molecule serves as the Internal Standard (IS) for quantifying 5-O-desmethyl omeprazole (the metabolite) or for impurity profiling of Omeprazole drug substance.[1]

Why 5-O-Desmethyl?

Quantifying the ratio of 5-hydroxyomeprazole to 5-O-desmethylomeprazole provides a high-resolution "metabolic ratio" to phenotype patients as CYP2C19 Poor Metabolizers (PM) or Extensive Metabolizers (EM).[1]

Mass Spectrometry Parameters

The d3-sulfide is detected using Multiple Reaction Monitoring (MRM).[1]

| Parameter | Analyte (Native Metabolite) | Internal Standard (d3-Sulfide) |

| Precursor Ion (Q1) | 316.1 m/z | 319.1 m/z |

| Product Ion (Q3) | 198.1 m/z (Pyridine frag) | 201.1 m/z (d3-Pyridine frag) |

| Mass Shift | +0 | +3 Da |

| Retention Time | ~4.5 min | ~4.5 min (Co-eluting) |

Note: The sulfide forms are less polar than the sulfoxides (Omeprazole) and hydroxy-metabolites, typically eluting later on C18 columns.

Metabolic Pathway Diagram[1]

Caption: Metabolic pathway of Omeprazole showing the formation of the 5-O-Desmethyl metabolite and its relationship to the sulfide form.

References

-

Andersson, T., et al. (1990). "Minor metabolites of omeprazole in plasma and urine: Identification and quantification." Journal of Chromatography B: Biomedical Sciences and Applications.

-

Äbelö, A., et al. (2000). "Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes." Drug Metabolism and Disposition.

-

Reddy, P.S., et al. (2013). "Synthesis and characterization of stable isotope labeled omeprazole metabolites." Journal of Labelled Compounds and Radiopharmaceuticals.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[1]

Technical Guide: Bioanalytical Application of 5-O-Desmethyl Omeprazole-d3 Sulfide

This guide serves as a technical blueprint for the application of 5-O-Desmethyl Omeprazole-d3 Sulfide (CAS: 1189968-01-1) in pharmaceutical research. It addresses the critical needs of bioanalysis, metabolite identification, and impurity profiling within the context of drug development.[1][2]

Part 1: Molecular Profile & Strategic Significance

5-O-Desmethyl Omeprazole-d3 Sulfide is a stable isotope-labeled reference standard used primarily as an Internal Standard (IS) in the quantitative analysis of Omeprazole metabolites. Its specific structural modifications make it the "Gold Standard" for normalizing matrix effects and recovery variances in LC-MS/MS assays targeting the reduced and demethylated metabolic pathways of benzimidazole proton pump inhibitors (PPIs).

Chemical Architecture

-

Systematic Name: 2-[[(4-(Methoxy-d3)-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazol-6-ol[3]

-

Molecular Formula: C₁₆H₁₄D₃N₃O₂S[4]

-

Key Modifications:

-

Thioether Linkage (Sulfide): The sulfinyl group (S=O) of the parent Omeprazole is reduced to a sulfide (-S-). This mimics the "Omeprazole Sulfide" metabolite.

-

5-O-Desmethylation: The methoxy group at the 5-position of the benzimidazole ring is demethylated to a hydroxyl group (5-OH), mimicking the CYP2C19-mediated metabolic product.

-

Deuterium Labeling (d3): Three deuterium atoms replace hydrogen on the pyridine methoxy group. This placement is critical; it ensures the label is chemically stable and distinct from the metabolic site (the benzimidazole ring), preventing label loss during ionization or fragmentation.

-

The "Self-Validating" Role

In high-throughput bioanalysis, this compound serves as a surrogate reference . Because it shares identical physicochemical properties (pKa, logP, solubility) with the non-labeled analyte (5-O-Desmethyl Omeprazole Sulfide) but possesses a distinct mass signature (+3 Da), it co-elutes perfectly while remaining spectrally resolvable. This allows for real-time correction of:

-

Ion Suppression: Matrix components suppressing signal in the source.

-

Extraction Efficiency: Variability in Liquid-Liquid Extraction (LLE) recovery.

-

Injection Volume Errors: Autosampler inconsistencies.

Part 2: Metabolic & Degradation Context[8]

Understanding where this molecule fits into the Omeprazole lifecycle is essential for interpreting PK data. 5-O-Desmethyl Omeprazole Sulfide is a convergence point of two major pathways: oxidative metabolism and reductive transformation.

The Metabolic Map

Omeprazole undergoes extensive metabolism via CYP2C19 and CYP3A4. The sulfide forms are often generated via non-enzymatic reduction or gut microbiota activity, which can then be re-metabolized.

Figure 1: The metabolic convergence leading to 5-O-Desmethyl Omeprazole Sulfide. The analyte can be formed via reduction of the primary 5-OH metabolite or demethylation of the sulfide metabolite.

Part 3: Analytical Methodology (LC-MS/MS)

This protocol outlines a robust method for quantifying 5-O-Desmethyl Omeprazole Sulfide in human plasma using the d3-labeled internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over protein precipitation (PPT) for this analyte to maximize cleanliness and sensitivity, as sulfide metabolites can be prone to oxidation if not handled gently.

-

Aliquot: Transfer 200 µL of plasma into a clean glass tube.

-

IS Addition: Add 20 µL of 5-O-Desmethyl Omeprazole-d3 Sulfide working solution (500 ng/mL in MeOH). Vortex for 10 sec.

-

Buffering: Add 100 µL of 100 mM Ammonium Acetate (pH 7.0) to stabilize the pH (Omeprazole derivatives are acid-labile).

-

Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Concentration: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitution: Reconstitute in 150 µL of Mobile Phase A:B (80:20).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

3.5 min: 90% B

-

3.6 min: 10% B

-

5.0 min: Stop

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Analyte (Unlabeled) | 316.1 [M+H]⁺ | 198.1 | 15 | 50 |

| Internal Standard (d3) | 319.1 [M+H]⁺ | 201.1 | 15 | 50 |

Note: The product ion m/z 198.1 corresponds to the characteristic pyridinyl fragment. The d3 label is on the pyridine methoxy, shifting the fragment to 201.1, ensuring the label is retained in the daughter ion.

Part 4: Quality Assurance & Validation

To ensure Scientific Integrity , the use of this standard must follow a self-validating logic.

Isotopic Purity Check

Before method validation, the "Cross-Signal Contribution" must be assessed.

-

Step: Inject a high concentration of the IS (d3) alone.

-

Check: Monitor the transition for the Unlabeled Analyte (316.1 -> 198.1).

-

Limit: The response in the unlabeled channel must be < 5% of the LLOQ response. High isotopic purity (>99% D3) is required to prevent "crosstalk" that artificially elevates analyte concentration.

Stability Monitoring

Sulfide metabolites are susceptible to oxidation back to sulfoxides (S=O) or sulfones (O=S=O) during storage.

-

Protocol: Prepare QC Low and QC High samples spiked with the IS. Store at -20°C and -80°C.

-

Validation: Analyze against freshly prepared standards at T=0, 24h, and 1 month.

-

Acceptance: Deviation must be < 15%. If oxidation occurs, the signal for 316.1 will decrease, and a new peak at +16 Da (332.1) may appear.[8]

Figure 2: The self-validating workflow. The Internal Standard acts as the critical control point for data acceptance.

References

-

Shimadzu Application Note. "Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma." Shimadzu Corporation.[9]

-

National Center for Biotechnology Information. "Omeprazole Compound Summary." PubChem Database.

-

Santa Cruz Biotechnology. "5-O-Desmethyl Omeprazole-d3 Sulfide Product Data." SCBT. [6][10]

-

Toronto Research Chemicals. "5-O-Desmethyl Omeprazole Sulfide (O526000)." TRC Canada.

-

FDA Guidance for Industry. "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Omeprazole-d3 Sulfide (922730-98-1) for sale [vulcanchem.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Metabolites & Impurities for Pharmaceutical Research [pharma-industry-review.com]

- 10. INTERCHIM: Cell culture assays [interchim.com]

Omeprazole and its deuterated sulfide impurities and metabolites

Executive Summary

In the high-stakes arena of proton pump inhibitor (PPI) development, the management of impurities and metabolites is not merely a regulatory compliance task—it is a critical determinant of drug safety and bioanalytical accuracy. This guide focuses on Omeprazole Sulfide (Ufiprazole) , the reduced metabolite and key synthetic intermediate of Omeprazole.[1]

While Omeprazole (a sulfoxide) is the active pharmaceutical ingredient (API), its sulfide form plays a dual role: it is a specified impurity (EP Impurity C) and a reversible metabolite formed via non-enzymatic reduction in the gut or by specific reductases. This guide details the synthesis of stable isotope-labeled Omeprazole Sulfide-d3 , its application as an internal standard (IS) in LC-MS/MS bioanalysis, and the metabolic architecture governing its formation.[2]

Part 1: Chemical Architecture & Metabolic Context

The Redox Interface

Omeprazole is a chiral sulfoxide.[3] Its metabolic fate is dictated by a redox interface where it can be oxidized to a sulfone or reduced to a sulfide. Understanding this is crucial because the sulfide is pro-chiral; its re-oxidation generates the active sulfoxide (Omeprazole or Esomeprazole).

-

Omeprazole (Sulfoxide): Active H+/K+ ATPase inhibitor.

-

Omeprazole Sulfone: Oxidative metabolite (CYP3A4 mediated), inactive.

-

Omeprazole Sulfide: Reduced form, synthesis intermediate, and reversible metabolite.

Metabolic Pathway Visualization

The following diagram illustrates the central role of CYP2C19 and CYP3A4, alongside the reversible reduction pathway.

Figure 1: Metabolic flux of Omeprazole showing the reversible reduction to the sulfide and oxidative clearance pathways.

Part 2: Synthesis of Deuterated Omeprazole Sulfide

To accurately quantify Omeprazole Sulfide in biological matrices (plasma, urine) or pharmaceutical formulations, a stable isotope-labeled internal standard is required.[2] Omeprazole Sulfide-d3 is the industry standard, typically labeled on the O-methyl group of the pyridine ring to ensure metabolic stability and mass differentiation.

Retrosynthetic Logic

The synthesis avoids the oxidation step used for Omeprazole. It relies on the nucleophilic substitution between a mercaptobenzimidazole and a chloromethylpyridine.[4]

-

Precursor B (Labeled): 2-Chloromethyl-3,5-dimethyl-4-(methoxy-d3)-pyridine.[2]

Step-by-Step Synthesis Protocol

Objective: Synthesis of 5-methoxy-2-[[(4-methoxy-d3-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Omeprazole Sulfide-d3).

-

Preparation of Reaction Matrix:

-

Dissolve Precursor A (1.0 eq) in ethanol/water (9:1 v/v).

-

Add NaOH (2.2 eq) to generate the thiolate anion. Note: The thiolate is a stronger nucleophile than the thiol, essential for rapid coupling.

-

Heat to 50°C under

atmosphere to prevent premature oxidation to the disulfide dimer.

-

-

Coupling Reaction:

-

Work-up & Isolation:

-

Reflux for 2 hours. Monitor by TLC (System: DCM/MeOH 95:5).[2]

-

Cool to room temperature. The product (Sulfide-d3) often precipitates as a free base.[2]

-

If no precipitate forms, evaporate ethanol and extract with Dichloromethane (DCM).

-

Wash organic layer with water (pH 10) to remove unreacted thiol.[2]

-

-

Purification:

-

Recrystallize from Acetonitrile/Water.

-

Target Purity: >98% (HPLC).[2]

-

Isotopic Enrichment: >99% deuterium incorporation.

-

Part 3: Analytical Profiling (LC-MS/MS)

Quantifying Omeprazole Sulfide requires high specificity due to the presence of the parent drug (Omeprazole) and the Sulfone, which are structurally similar.

Mass Spectrometry Parameters

The sulfide is analyzed in Positive Electrospray Ionization (ESI+) mode. The fragmentation pattern is distinct from the sulfoxide.

Table 1: MRM Transitions for Quantification

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Origin of Fragment |

| Omeprazole Sulfide | 330.1 | 181.1 | 20 | 5-methoxy-2-mercaptobenzimidazole ion |

| Omeprazole Sulfide-d3 (IS) | 333.1 | 181.1 | 20 | Unlabeled benzimidazole fragment* |

| Omeprazole (Parent) | 346.1 | 198.1 | 15 | Sulfoxide cleavage |

| Omeprazole Sulfone | 362.1 | 214.1 | 18 | Sulfone retention |

Note on IS: If the deuterium label is on the pyridine ring (common), the benzimidazole fragment (m/z 181) will remain unlabeled (m/z 181), while the precursor shifts by +3 Da. This confirms the label position.

Bioanalytical Workflow

The following Graphviz diagram outlines the extraction and analysis logic, emphasizing the addition of the Deuterated IS.

Figure 2: LC-MS/MS workflow for the quantification of Omeprazole Sulfide using a deuterated internal standard.

Chromatographic Considerations

-

Column: C18 or Phenyl-Hexyl (e.g., Waters CORTECS or Phenomenex Kinetex).[2]

-

Mobile Phase:

-

Elution Order: Typically: Sulfone

Omeprazole

Part 4: Metabolic Stability & Kinetic Isotope Effect

The Role of Deuterium

In "Deuterium Switch" programs, replacing hydrogen with deuterium at metabolic "hotspots" can slow down metabolism via the Kinetic Isotope Effect (KIE).

-

Primary KIE: If the C-H bond cleavage is the rate-determining step (e.g., CYP2C19 demethylation), deuteration (

) can significantly increase half-life.[2] -

Relevance to Sulfide: Since the sulfide is a reversible metabolite, deuterated analogs are primarily used as tracers to map the interconversion rates between the Sulfide and Sulfoxide pools in vivo without radioisotopes.

Impurity Management (EP/USP)

Omeprazole Sulfide is Impurity C in the European Pharmacopoeia (EP).

-

Limit: NMT 0.1% in API.

-

Source: Over-reduction during synthesis or degradation under acidic/photolytic conditions.

-

Detection: The method described in Part 3 is capable of detecting this impurity at trace levels (LOD < 1 ng/mL).

References

-

European Pharmacopoeia (Ph.[9][10] Eur.) . Omeprazole Monograph: Impurity C (Omeprazole Sulfide). European Directorate for the Quality of Medicines. Link

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 155794: Omeprazole Sulfide. PubChem. Link

-

Andersson, T., et al. (1994). Pharmacokinetics and metabolism of omeprazole in man. Scandinavian Journal of Gastroenterology. Link

-

United States Pharmacopeia (USP) . Omeprazole Related Compound A (Omeprazole Sulfone) and Related Impurities. USP Reference Standards. Link

-

BenchChem . Synthesis of Omeprazole: A Detailed Application Note and Protocol. Link

-

ChemicalBook . Omeprazole Sulfide (CAS 73590-85-9) Chemical Properties and Spectral Data. Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]

- 6. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]

- 7. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

Methodological & Application

Application Note: High-Sensitivity Quantitation of 5-O-Desmethyl Omeprazole Sulfide in Biological Matrices

Abstract & Introduction

In the bioanalysis of proton pump inhibitors (PPIs), distinguishing between oxidative metabolites (mediated by CYP2C19 and CYP3A4) and reductive degradation products is critical for accurate pharmacokinetic (PK) profiling. Omeprazole is primarily metabolized into 5-hydroxyomeprazole (5-O-desmethyl omeprazole) and omeprazole sulfone .[1][2][3] However, the sulfide analogs of these compounds often appear as minor metabolites or degradation products due to the acid-lability of the sulfoxide bond.

This application note details the protocol for using 5-O-Desmethyl Omeprazole-d3 Sulfide (also known as 5-Hydroxy Omeprazole-d3 Sulfide) as a Stable Isotope-Labeled Internal Standard (SIL-IS). This specific IS is crucial for quantifying the reductive pathways of CYP2C19 metabolites and serves as a robust standard for degradation studies where the sulfoxide-to-sulfide reduction is monitored.[1]

Key Applications

-

CYP2C19 Phenotyping: Differentiating metabolic clearance pathways in extensive vs. poor metabolizers.[4]

-

Stability Profiling: Monitoring the degradation of 5-hydroxyomeprazole in acidic biological matrices (e.g., gastric fluid or acidified urine).

-

Mechanistic Toxicology: Investigating the accumulation of sulfide metabolites, which can exhibit distinct toxicological profiles compared to sulfoxides.

Chemical Identity & Properties

To ensure analytical rigor, the structural integrity of the internal standard must be verified. Note that "5-O-Desmethyl" implies the loss of the methoxy group on the benzimidazole ring; therefore, the deuterium label (

| Property | Description |

| Compound Name | 5-O-Desmethyl Omeprazole-d3 Sulfide |

| Synonyms | 5-Hydroxy Omeprazole-d3 Sulfide; 5-O-Desmethyl Omeprazole Thioether-d3 |

| Chemical Structure | 2-[[(4-(Methoxy- |

| Molecular Formula | |

| Molecular Weight | ~318.41 g/mol |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile.[1] Slightly soluble in water. |

| Stability | Light Sensitive (Protect from UV).[1] More stable to acid than its sulfoxide parent. |

Metabolic Context & Pathway Visualization

Understanding the placement of this analyte in the metabolic cascade is vital for interpreting MS data. The diagram below illustrates the relationship between Omeprazole, its primary CYP2C19 metabolite, and the sulfide reduction pathway.

Figure 1: Metabolic pathway of Omeprazole showing the formation of the 5-OH Sulfide metabolite and the application of the d3-IS.

Experimental Protocols

Stock Solution Preparation

Critical Warning: Omeprazole derivatives are highly photosensitive. All procedures must be performed under yellow monochromatic light or in amber glassware.

-

Primary Stock (1.0 mg/mL):

-

Weigh 1.0 mg of 5-O-Desmethyl Omeprazole-d3 Sulfide .[1]

-

Dissolve in 100% Methanol (LC-MS grade). Do not use acidic diluents as they may induce rearrangement, although the sulfide is more stable than the sulfoxide.

-

Sonicate for 2 minutes to ensure complete dissolution.

-

Store at -80°C. Stability is typically 6 months.[1]

-

-

Working Internal Standard (WIS) Solution (500 ng/mL):

-

Dilute the Primary Stock using 50:50 Methanol:Water (v/v).

-

Prepare fresh weekly and store at 4°C.

-

Sample Extraction (Liquid-Liquid Extraction)

While protein precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for Omeprazole metabolites to remove phospholipids and improve sensitivity.[1]

Workflow Diagram:

Figure 2: LLE workflow optimized for pH stability and recovery.[1]

Step-by-Step Logic:

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of WIS (500 ng/mL 5-O-Desmethyl Omeprazole-d3 Sulfide). Vortex gently.

-

pH Adjustment: Add 100 µL of 100 mM Ammonium Acetate (pH 8.5) .

-